

An In-depth Technical Guide to Glycidaldehyde (CAS Number: 765-34-4)

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Compound of Interest

Compound Name: Glycidaldehyde

Cat. No.: B058185

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Introduction

Glycidaldehyde (2,3-epoxy-1-propanal) is a highly reactive bifunctional organic compound containing both an epoxide and an aldehyde functional group.[1] Its unique chemical structure makes it a valuable intermediate in organic synthesis and a potent cross-linking agent.[2][3] However, its reactivity also underlies its toxicological properties, including mutagenicity and carcinogenicity, necessitating careful handling and a thorough understanding of its chemical and biological behavior.[2] This technical guide provides a comprehensive overview of **glycidaldehyde**, including its chemical and physical properties, synthesis and purification methods, key chemical reactions, metabolic pathways, and established experimental protocols for its analysis and use.

Chemical and Physical Properties

Glycidaldehyde is a colorless liquid with a pungent odor.[4] It is soluble in water and many common organic solvents but immiscible with petroleum ether.[5] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ O ₂	[2]
Molecular Weight	72.06 g/mol	[2]
CAS Number	765-34-4	[1]
Appearance	Colorless liquid	[4]
Odor	Pungent	[4]
Melting Point	-61.8 °C	[6]
Boiling Point	112.5 °C at 760 mmHg	[6]
Density	1.1403 g/cm ³ at 20 °C	[5]
Flash Point	29.9 °C	[6]
Solubility	Soluble in water and common organic solvents	[1][5]

Synthesis and Purification

Synthesis from Acrolein

The most common industrial and laboratory-scale synthesis of **glycidaldehyde** involves the epoxidation of acrolein using hydrogen peroxide under alkaline conditions.[7] The reaction requires careful control of pH to selectively oxidize the carbon-carbon double bond while preserving the aldehyde group.[7]

Experimental Protocol: Alkaline Epoxidation of Acrolein[7]

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, a pH meter, and a cooling bath.
- **Initial Charge:** To the flask, add a dilute solution of hydrogen peroxide.
- **pH Adjustment:** Adjust the pH of the hydrogen peroxide solution to 8.0-8.5 using a dilute solution of sodium hydroxide.

- **Acrolein Addition:** Slowly add acrolein dropwise from the dropping funnel while maintaining the temperature at 25-30 °C and the pH between 8.0 and 8.5 by the continuous addition of dilute sodium hydroxide.
- **Reaction Monitoring:** Monitor the reaction progress by titrating for the consumption of acrolein or the formation of the epoxide.
- **Workup:** Upon completion, the reaction mixture contains an aqueous solution of **glycidaldehyde**.

Purification

Due to its high water solubility and thermal sensitivity, purification of **glycidaldehyde** requires specific techniques.^[8] Vacuum distillation is a common method to obtain anhydrous **glycidaldehyde**.^{[7][9][10]}

Experimental Protocol: Purification by Vacuum Distillation^{[7][8]}

- **Extraction:** The aqueous solution of **glycidaldehyde** is first saturated with a salt, such as ammonium sulfate, to reduce its water solubility. The **glycidaldehyde** is then extracted into a suitable organic solvent, such as warm cyclohexanone.^[7]
- **Drying:** The organic extract is dried over an anhydrous drying agent like magnesium sulfate.
- **Vacuum Distillation Setup:** Assemble a vacuum distillation apparatus with a fractionating column (e.g., Oldershaw column) to improve separation. Ensure all glassware is free of cracks and joints are properly greased.^[9]
- **Solvent Removal:** Initially, the bulk of the extraction solvent is removed by distillation at a moderately reduced pressure.
- **Final Distillation:** The pressure is then further reduced (e.g., to 100 mmHg), and anhydrous **glycidaldehyde** is collected as a colorless liquid. The boiling point under reduced pressure will be significantly lower than its atmospheric boiling point (e.g., 57-58 °C at 100 mmHg).^[8]

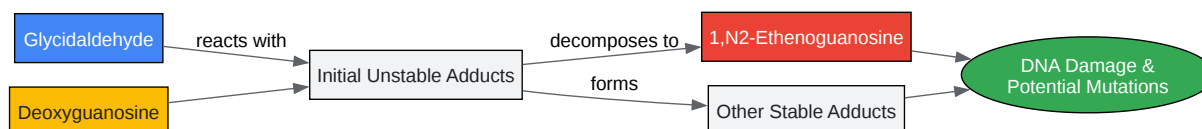
Reactivity and Key Chemical Reactions

The dual functionality of **glycidaldehyde** governs its reactivity. The aldehyde group undergoes typical reactions such as oxidation, reduction, and condensation, while the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening.

Reaction with DNA: Adduct Formation

Glycidaldehyde is a known genotoxic agent that reacts with DNA to form various adducts, which can lead to mutations and carcinogenesis.[2] The primary sites of reaction are the nucleophilic centers in the DNA bases, particularly guanine and adenosine.[6][11]

The reaction with guanosine is complex, leading to several adducts. The initial attack can occur at the N7 position of guanine, followed by reactions involving the exocyclic amino group and the aldehyde or epoxide functionalities of **glycidaldehyde**. [6][12]



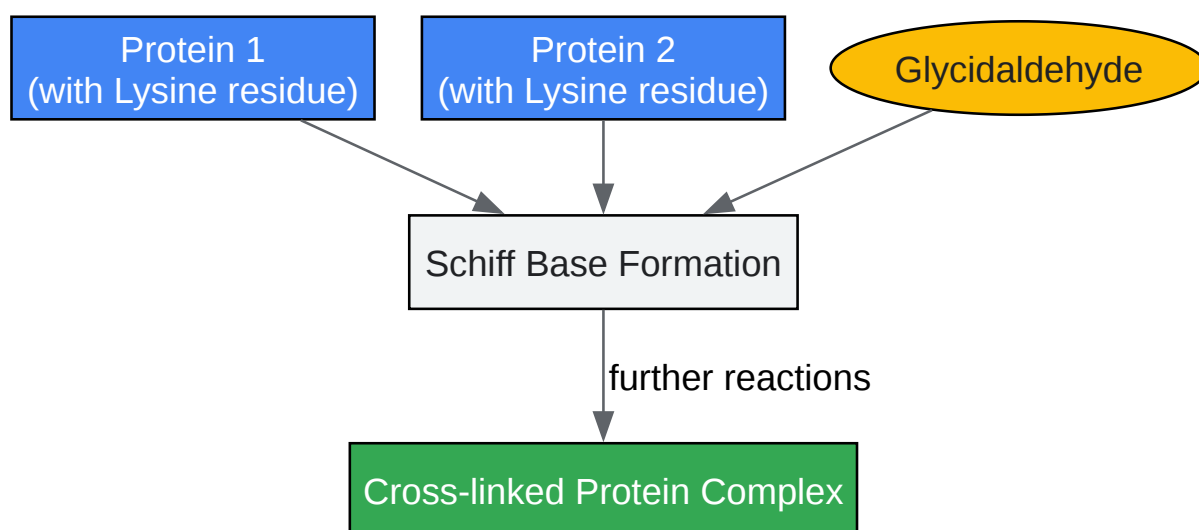
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Reaction of **Glycidaldehyde** with Deoxyguanosine.

Similarly, **glycidaldehyde** reacts with deoxyadenosine, primarily forming a stable cyclic adduct, 7-(hydroxymethyl)-1,N6-ethenoadenine, which has been identified in vivo.[13] The formation of these adducts disrupts the normal structure and function of DNA, potentially leading to errors during DNA replication and transcription.

Cross-Linking of Proteins

The ability of **glycidaldehyde** to react with primary amine groups (e.g., the ϵ -amino group of lysine residues) makes it an effective cross-linking agent for proteins.[3] This property is utilized in various applications, including leather tanning and the insolubilization of proteins.[3] The cross-linking mechanism involves the formation of Schiff bases and subsequent reactions, leading to the formation of stable intermolecular and intramolecular linkages.



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Protein cross-linking by **Glycidaldehyde**.

Experimental Protocol: Protein Cross-Linking (Adapted from protocols for glutaraldehyde)[5][6]

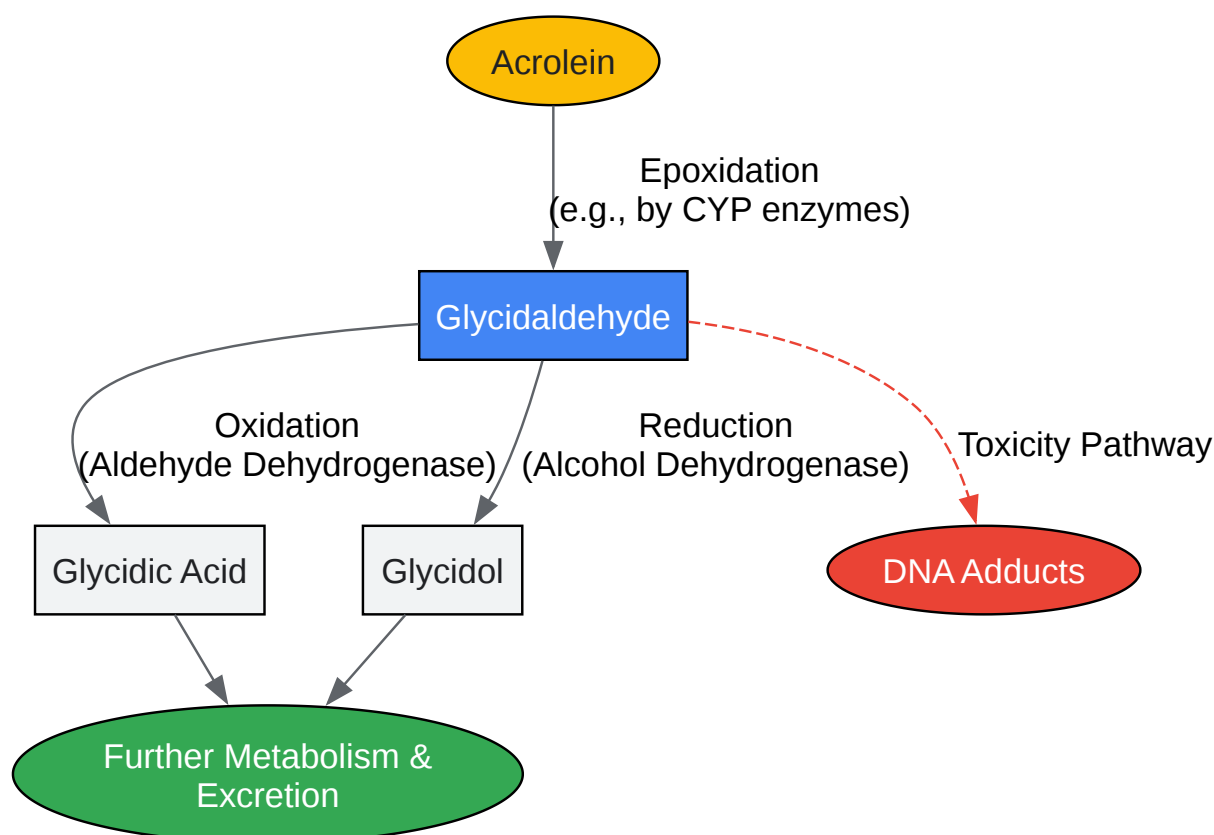
- Buffer Preparation: Prepare a buffer free of primary amines, such as a phosphate buffer (e.g., PBS) at pH 7.5-8.0. Avoid Tris buffers.
- Protein Solution: Prepare a solution of the purified protein in the chosen buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Cross-linker Addition: Add a freshly prepared solution of **glycidaldehyde** to the protein solution to achieve a final concentration typically in the range of 0.1% to 1% (v/v). The optimal concentration should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 15 minutes to 2 hours.
- Quenching: Stop the reaction by adding a quenching solution containing a primary amine, such as Tris buffer or glycine, to a final concentration that is in molar excess to the **glycidaldehyde**.
- Analysis: Analyze the cross-linked products by methods such as SDS-PAGE, which will show the formation of higher molecular weight species.

Metabolism

Glycidaldehyde is a metabolite of acrolein, a common environmental pollutant.^[14] The metabolism of **glycidaldehyde** in the body is a detoxification process primarily mediated by two main enzymatic pathways.

- Oxidation by Aldehyde Dehydrogenases (ALDHs): The aldehyde group of **glycidaldehyde** can be oxidized to a carboxylic acid by ALDHs, forming glycidic acid.
- Reduction by Alcohol Dehydrogenases (ADHs) or Aldehyde Reductases: The aldehyde group can be reduced to a primary alcohol by ADHs or other reductases, yielding glycidol.

Cytochrome P450 enzymes may also play a role in the metabolism of **glycidaldehyde**, potentially through epoxidation or other oxidative reactions, similar to their role in the metabolism of other aldehydes and xenobiotics.^{[8][15][16]} The resulting metabolites, glycidic acid and glycidol, are also reactive compounds and can be further metabolized.



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Simplified metabolic pathway of **Glycidaldehyde**.

Analytical Methods

The quantification of **glycidaldehyde**, particularly in biological matrices, requires sensitive and specific analytical methods due to its high reactivity and low concentrations. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like **glycidaldehyde**. Direct injection of aqueous samples can be challenging, so derivatization or specific sample preparation techniques are often employed.

Experimental Protocol: GC-MS Analysis (General Approach) (Adapted from methods for similar aldehydes)[[17](#)]

- **Sample Preparation:** For biological samples (e.g., plasma, tissue homogenate), a protein precipitation step with a solvent like acetonitrile is typically required. This is followed by centrifugation to remove the precipitated proteins.
- **Derivatization (Optional but Recommended):** To improve volatility and chromatographic performance, the aldehyde group can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
- **Extraction:** The derivatized or underivatized **glycidaldehyde** is then extracted into an organic solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).
- **GC-MS Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - **Injection:** Splitless injection is often used for trace analysis.

- Oven Program: A temperature gradient program is used to separate the analyte from other matrix components.
- Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the **glycidaldehyde** derivative.
- Quantification: Quantification is achieved by using an internal standard (e.g., a deuterated analog of **glycidaldehyde**) and generating a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of aldehydes. Since **glycidaldehyde** does not have a strong chromophore for UV detection, pre-column derivatization with a UV-active or fluorescent tag is necessary.

Experimental Protocol: HPLC Analysis with UV/Fluorescence Detection (Adapted from methods for other aldehydes)[[18](#)][[19](#)]

- Sample Preparation: Similar to GC-MS, protein precipitation is required for biological samples.
- Derivatization: A common derivatizing agent for aldehydes in HPLC is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, yellow-colored hydrazone that can be detected by UV-vis spectroscopy.
- Extraction: The DNPH derivative is extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
- HPLC Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: The DNPH derivative is detected by a UV-vis detector at its maximum absorbance wavelength (around 360 nm). For higher sensitivity, a fluorescent derivatizing

agent can be used with a fluorescence detector.

- Quantification: Quantification is performed using an external or internal standard method with a calibration curve.

Toxicology and Safety

Glycidaldehyde is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[20] It is mutagenic in numerous assay systems and has been shown to cause cancer in animal studies.[2] It is also a severe skin and eye irritant and is toxic by ingestion and inhalation.[4][6]

Handling Precautions:

- All work with **glycidaldehyde** should be conducted in a well-ventilated chemical fume hood.
- Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
- Avoid inhalation of vapors and contact with skin and eyes.
- Due to its flammability, it should be stored away from heat, sparks, and open flames.

Conclusion

Glycidaldehyde is a reactive and versatile chemical with important applications in synthesis and as a cross-linking agent. Its high reactivity, however, also makes it a hazardous substance that requires careful handling and a thorough understanding of its properties. This technical guide has provided a detailed overview of its synthesis, purification, reactivity, metabolism, and analytical methods to aid researchers, scientists, and drug development professionals in their work with this compound. The provided experimental protocols offer a starting point for laboratory procedures, which should be further optimized based on specific experimental needs and safety considerations.

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